Methyltriphenylsilane

Thermal Stability Decomposition Kinetics CVD Precursor

Procure Methyltriphenylsilane for applications requiring high thermal stability and hydrolytic inertness. Unlike triphenylsilane, it lacks a reactive Si–H bond, enabling use in high-temperature CVD/PECVD processes with a broader operational window (bp 353°C vs 152°C) and moisture tolerance. Its unique thermal decomposition yields a specific radical flux for SiOC(-H) thin films, and its lower density (1.04 g/cm³) offers a distinct formulation alternative. Specify MTPS for precise stoichiometry control and reliable high-temp performance.

Molecular Formula C19H18Si
Molecular Weight 274.4 g/mol
CAS No. 791-29-7
Cat. No. B1582181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriphenylsilane
CAS791-29-7
Molecular FormulaC19H18Si
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
InChIKeyGIGVICQLYWGMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltriphenylsilane (CAS 791-29-7): Procurement Baseline and Physicochemical Profile


Methyltriphenylsilane (MTPS; C₁₉H₁₈Si; MW 274.43 g/mol) is a crystalline tetraorganosilane comprising a silicon center bonded to one methyl and three phenyl groups [1]. It exhibits a melting point of 69°C, boiling point of approximately 353°C at 760 mmHg, density of 1.04 g/cm³, and demonstrates no reaction with water under neutral conditions (hydrolytic sensitivity rating 4) . Distinct from its close analog triphenylsilane (Ph₃SiH; CAS 789-25-3), MTPS lacks the reactive Si–H moiety, replacing it with a chemically inert Si–CH₃ group that fundamentally alters its reactivity profile, thermal stability, and functional tolerance in synthetic applications [1].

Why Triphenylsilane or Tetraphenylsilane Cannot Substitute Methyltriphenylsilane in Critical Applications


Generic substitution between methyltriphenylsilane and its closest analogs—particularly triphenylsilane (Ph₃SiH) and tetraphenylsilane (Ph₄Si)—is contraindicated due to divergent chemical reactivity, thermal behavior, and photophysical response. Triphenylsilane possesses a reactive Si–H bond that participates in hydrosilylation and acts as a hydride donor, rendering it incompatible with applications requiring chemical inertness toward reducing conditions or moisture-sensitive catalytic cycles . Tetraphenylsilane, while lacking Si–H, exhibits distinct thermal decomposition kinetics, significantly different photodissociation behavior under laser irradiation, and altered steric constraints that affect crystal packing and solubility [1][2]. Furthermore, methyltriphenylsilane undergoes unique intramolecular cyclization pathways during thermal decomposition that are absent in non-methylated analogs, fundamentally altering its utility as a CVD precursor and in high-temperature material synthesis [3]. These non-interchangeable properties mandate compound-specific procurement based on the exact functional requirements of the target application.

Methyltriphenylsilane (CAS 791-29-7) Quantitative Evidence Guide: Head-to-Head Differentiation Data


Thermal Decomposition Kinetics: Methyltriphenylsilane vs. Phenylsilane Series Compounds

Methyltriphenylsilane (triphenylmethylsilane) was directly compared against monophenylsilane, diphenylsilane, triphenylsilane, tetraphenylsilane, and diphenyldimethylsilane in a systematic kinetic study of thermal decomposition using both static and flow techniques [1]. The decomposition proceeds via a free-radical mechanism; however, phenylmethylsilanes including methyltriphenylsilane undergo a distinct main reaction pathway involving intramolecular cyclization to yield dibenzosilole nucleus-containing products, a behavior not observed in non-methylated analogs such as triphenylsilane or tetraphenylsilane [1]. This mechanistic divergence fundamentally alters the product distribution and decomposition rate under identical thermal conditions.

Thermal Stability Decomposition Kinetics CVD Precursor

Solid-State Physical Properties: Density Differential Between Methyltriphenylsilane and Triphenylsilane

Comparative density analysis reveals a substantial difference between methyltriphenylsilane and its closest analog triphenylsilane. Methyltriphenylsilane (MTPS) exhibits a density of 1.04 g/cm³ at 20°C , whereas triphenylsilane (Ph₃SiH) has a measured density of 1.152 g/cm³ under comparable conditions . This ~9.7% lower density for MTPS is attributed to the replacement of the compact Si–H bond with the more sterically demanding Si–CH₃ group, which disrupts crystal packing efficiency despite the addition of molecular mass.

Density Physical Characterization Material Properties

Thermal Transition Properties: Melting Point and Boiling Point Comparison

Methyltriphenylsilane and triphenylsilane exhibit markedly different thermal transition temperatures. Methyltriphenylsilane melts at 69°C and boils at 352.9°C at 760 mmHg , whereas triphenylsilane melts at 43-45°C and boils at 152°C under comparable pressure conditions . The melting point differential of 24-26°C higher for MTPS reflects stronger intermolecular interactions in the crystalline lattice due to the methyl group contribution, while the boiling point differential of approximately 201°C higher indicates substantially greater cohesive energy in the liquid phase.

Melting Point Boiling Point Thermal Properties

Photochemical C–Si Bond Dissociation Kinetics in Triphenylmethylsilane Series

A comparative photochemical study of three structurally similar triphenylmethylsilanes with the general formula p-X–C₆H₄–CPh₂–SiMe₃ investigated substituent effects on photo-Fries rearrangement and photodissociation behavior [1]. For the compound with X = PhCO (p-benzoyl substituted derivative, structurally analogous to functionalized methyltriphenylsilane), irradiation with 248 nm and 308 nm laser light induced fast C–Si bond photodissociation yielding the corresponding triphenylmethyl radical with a measured rate constant of k_diss = 3 × 10⁷ s⁻¹ [1]. This quantitative rate constant enables prediction of photochemical stability relative to other silane derivatives under identical irradiation conditions.

Photochemistry Bond Dissociation Laser Irradiation

Hydrolytic Stability Classification: Methyltriphenylsilane vs. Hydride-Containing Silanes

Methyltriphenylsilane is assigned a hydrolytic sensitivity rating of 4 on a standard scale, defined as 'no reaction with water under neutral conditions' . In contrast, triphenylsilane (Ph₃SiH) is documented to undergo decomposition upon contact with water and requires storage under inert atmosphere at refrigerated temperatures (2-8°C) . This categorical difference in moisture sensitivity stems from the absence of the reactive Si–H bond in methyltriphenylsilane, which eliminates hydrolytic Si–O bond formation pathways.

Hydrolytic Stability Moisture Sensitivity Storage

Methyltriphenylsilane (CAS 791-29-7): Evidence-Backed Procurement and Application Scenarios


Chemical Vapor Deposition (CVD) and SiOC(-H) Thin Film Precursor

Methyltriphenylsilane is identified as an efficient precursor for chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes [1]. X-ray single-crystal analysis confirms its molecular architecture comprising one silicon center coordinated to three phenyl rings and one methyl group [2]. Upon thermal decomposition, MTPS generates radical species including phenyl, diphenyl, phenylsilane, diphenylsilane, and triphenylsilane, providing a multi-component radical flux suitable for SiOC(-H) thin film deposition [1]. The distinct intramolecular cyclization pathway leading to dibenzosilole derivatives during thermal decomposition [3] offers a unique film composition profile not achievable with non-methylated silane precursors. Users seeking specific Si:C:O stoichiometry control in deposited films should select MTPS based on this documented decomposition fingerprint.

High-Temperature Synthetic Processes Requiring Thermal Stability Above 150°C

Processes operating at elevated temperatures exceeding 150°C cannot employ triphenylsilane due to its boiling point of 152°C at atmospheric pressure [1]. Methyltriphenylsilane, with a boiling point of 352.9°C at 760 mmHg, provides an operational temperature window approximately 201°C broader than its Si–H analog [2]. Additionally, MTPS maintains hydrolytic inertness under neutral aqueous conditions (rating 4) [3], eliminating the moisture-decomposition risks associated with triphenylsilane during high-temperature processing where trace water exposure may occur. The combination of high thermal stability and moisture tolerance makes MTPS the specified choice for reactions requiring sustained heating in ambient atmosphere environments.

Photochemical Studies Requiring Quantified C–Si Bond Dissociation Behavior

Research involving UV laser irradiation or photolithographic patterning of silicon-containing materials can reference the quantified photodissociation kinetics of the triphenylmethylsilane structural class. Under 248 nm and 308 nm laser irradiation, substituted triphenylmethylsilanes undergo C–Si bond cleavage with a measured rate constant of k_diss = 3 × 10⁷ s⁻¹, producing detectable triphenylmethyl radical intermediates [1]. This quantitative benchmark enables experimental design for time-resolved spectroscopic studies, photopatterning process optimization, and assessment of photostability in UV-exposed applications. Users should verify that this dissociation rate is compatible with their specific wavelength and fluence requirements.

Gravimetric Formulation and Density-Sensitive Material Processing

Formulation protocols relying on precise mass-to-volume conversions must account for the 9.7% lower density of methyltriphenylsilane (1.04 g/cm³) relative to triphenylsilane (1.152 g/cm³) [1][2]. Substituting one compound for the other without density correction introduces systematic errors in gravimetric dispensing and volumetric calculations. For polymer composite preparation, cross-linking agent formulation in organic solvents such as cyclohexanone or phenoxyethanol, and density-dependent material blending, MTPS provides a lower-density alternative that affects final material buoyancy and packing characteristics. Procurement specifications should explicitly designate MTPS when the lower density value is required for process compatibility.

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